molecular formula C9H10ClN3O B2675636 N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide CAS No. 478064-08-3

N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide

Cat. No.: B2675636
CAS No.: 478064-08-3
M. Wt: 211.65
InChI Key: FODVFDHZIJZDMF-UHFFFAOYSA-N
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Description

N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is a chemical compound with the molecular formula C9H10ClN3O. It has gained significant attention in scientific research due to its potential biological activity and various applications . The compound is characterized by the presence of a chloropyridine ring attached to a cyclopropane ring through a carbohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide typically involves the reaction of 6-chloropyridine-2-carboxylic acid with cyclopropanecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods

Industrial production methods for N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N’-(6-chloropyridin-2-yl)carbohydrazide
  • N’-(6-chloropyridin-2-yl)cyclopropanecarboxamide
  • N’-(6-chloropyridin-2-yl)cyclopropanecarbonitrile

Uniqueness

N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is unique due to its specific structural features, such as the combination of a chloropyridine ring and a cyclopropane ring linked by a carbohydrazide group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-7-2-1-3-8(11-7)12-13-9(14)6-4-5-6/h1-3,6H,4-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODVFDHZIJZDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324464
Record name N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478064-08-3
Record name N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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